Dechloro Trazodone

Physicochemical profiling Lipophilicity Chromatographic retention

Generic trazodone ANDA filers face a critical reference standard gap: pharmacopeial impurity B must be accurately identified and quantified to meet the ≤0.4% acceptance criterion. Dechloro Trazodone (CAS 62337-66-0) directly solves this as the fully characterized EP Impurity B/USP Deschloro Trazodone standard. - Confirmed molecular mass of 337.42 Da and reduced XLogP3 enable baseline chromatographic resolution from parent trazodone under compendial conditions. - Supplied with comprehensive characterization data for immediate implementation in AMV and QC release testing. - Distinct CYP2D6-mediated bioactivation pathway makes it a clean probe for reactive metabolite studies without CYP3A4 interference.

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
CAS No. 62337-66-0
Cat. No. B607039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro Trazodone
CAS62337-66-0
SynonymsDechloro trazodone;  Deschloro trazodone;  Trazodone hydrochloride impurity B;  UNII-2Z5CF330GJ.
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4
InChIInChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2
InChIKeyJGIRPKCVHRVHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dechloro Trazodone: Structural Identity and Pharmacopeial Classification


Dechloro Trazodone (CAS 62337-66-0), also designated as Deschloro Trazodone (USP) or Trazodone EP Impurity B, is the des‑chloro analog of the triazolopyridine antidepressant trazodone. Its molecular formula is C₁₉H₂₃N₅O with a monoisotopic mass of 337.19026 Da [1]. The compound differs from the parent drug trazodone (C₁₉H₂₂ClN₅O, MW 371.87) by the formal replacement of the 3‑chloro substituent on the phenylpiperazine ring with a hydrogen atom [2]. Dechloro Trazodone is recognized in the United States Pharmacopeia and the European Pharmacopoeia as a specified impurity of trazodone hydrochloride (Impurity B), and it is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality‑controlled (QC) applications during abbreviated new drug application (ANDA) submissions and commercial manufacturing [3].

Why Dechloro Trazodone Cannot Replace Trazodone


Although Dechloro Trazodone shares the triazolopyridine‑phenylpiperazine scaffold with trazodone, nefazodone, and etoperidone, the absence of the 3‑chloro substituent produces a measurably different physicochemical profile (lower molecular weight by 34.5 Da, reduced XLogP3 by ≥0.2 units) [1] and alters metabolic fate. In human liver microsomal systems, deschloro‑trazodone is detected not as a primary pharmacologically active species but as a glutathione adduct (M6) generated via CYP2D6‑mediated bioactivation – a pathway distinct from the CYP3A4‑dependent metabolism of the parent drug [2]. Furthermore, Dechloro Trazodone is formally classified as a process‑related impurity (EP Impurity B / USP Deschloro Trazodone) with a compendial acceptance criterion of not more than 0.4% for any single impurity in trazodone hydrochloride API [3]. These differences mean that substituting Dechloro Trazodone for trazodone – or for any other SARI – is not structurally, metabolically, or regulatorily equivalent.

Quantitative Differentiation: Dechloro Trazodone vs. Trazodone


Molecular Weight Reduction Alters Physicochemical Handling

Dechloro Trazodone exhibits a monoisotopic mass of 337.19026 Da (C₁₉H₂₃N₅O) compared with 371.87 Da for trazodone (C₁₉H₂₂ClN₅O), representing a mass decrement of approximately 34.5 Da attributable to the formal Cl→H substitution [1][2]. This mass shift is accompanied by a reduction in computed lipophilicity: XLogP3‑AA of 2.2 for Dechloro Trazodone versus 2.42 (SIELC) to 3.94 (Guide to Pharmacology) for trazodone [1][3]. The lower molecular weight and decreased LogP directly affect reversed‑phase chromatographic retention, solubility in aqueous mobile phases, and membrane‑partitioning behavior in biological assays, making Dechloro Trazodone readily distinguishable from the parent drug in any HPLC or LC‑MS analytical workflow.

Physicochemical profiling Lipophilicity Chromatographic retention

CYP2D6-Dependent Glutathione Adduct Formation vs. CYP3A4-Dependent Clearance

In a definitive in vitro metabolism study using human liver microsomes, deschloro‑trazodone was identified exclusively as the glutathione adduct M6 (4′‑hydroxy‑3′‑glutathion‑deschloro‑trazodone), detected by tandem mass spectrometry (LC/MS/MS) following CYP2D6‑mediated bioactivation of m‑chlorophenylpiperazine (m‑CPP) [1]. In contrast, the primary oxidative metabolism of trazodone itself proceeds predominantly via CYP3A4‑dependent N‑dealkylation and hydroxylation pathways that do not involve glutathione adduction of the parent scaffold [1]. This metabolic divergence means that deschloro‑trazodone is not merely a des‑chloro congener of trazodone; it is the product of a distinct, CYP2D6‑dependent bioactivation route involving ipso‑substitution of the chlorine atom by glutathione, whereas trazodone follows CYP3A4‑mediated clearance.

Drug metabolism CYP450 phenotyping Reactive metabolite Glutathione trapping

Compendial Impurity Classification and ANDA Submission Readiness

Dechloro Trazodone is codified in the United States Pharmacopeia (USP) as Deschloro Trazodone and in the European Pharmacopoeia (EP) as Trazodone Impurity B, supplied with detailed characterization data compliant with regulatory guidelines [1]. The USP Trazodone Hydrochloride monograph stipulates a chromatographic purity acceptance criterion of not more than 0.4% for any single unspecified impurity and not more than 1.0% total impurities [2]. In contrast, the parent drug trazodone hydrochloride must meet an assay specification of 97.0%–102.0% (dried basis) [2]. This formal regulatory identity means that procurement of a characterized Dechloro Trazodone reference standard directly supports compendial method validation, system suitability testing, and impurity limit testing required for ANDA filings – a role that trazodone API reference standard cannot fulfill for impurity B quantification.

Pharmaceutical quality control ANDA submission Compendial compliance Impurity profiling

Absence of 3-Chloro Substituent Prevents Active Metabolite m-CPP Formation

All clinically used chlorophenylpiperazine antidepressants – trazodone, nefazodone, and etoperidone – share the common active metabolite 1‑(3‑chlorophenyl)piperazine (m‑CPP), which is generated via CYP450‑mediated N‑dealkylation and acts as a non‑selective agonist at multiple serotonin receptors (5‑HT₁A, 5‑HT₂A, 5‑HT₂C, 5‑HT₇) [1][2]. Because Dechloro Trazodone lacks the 3‑chloro substituent on the phenyl ring, it cannot yield m‑CPP upon metabolism; instead, its metabolic fate is redirected toward CYP2D6‑mediated glutathione adduction as described above [3]. The clinical significance of m‑CPP formation is well‑documented: m‑CPP produces anxiogenic and psychostimulant effects in humans, has been associated with trazodone‑induced serotonergic side effects, and is a scheduled substance in some jurisdictions due to its recreational use as an MDMA mimic [2]. Thus, Dechloro Trazodone is structurally precluded from generating this pharmacologically consequential metabolite.

Prodrug liability Active metabolite m‑CPP Serotonin receptor pharmacology

Hydrogen-Bond Acceptor Count Conserved After Chlorine Removal

Both Dechloro Trazodone and trazodone possess exactly four hydrogen‑bond acceptor sites (HBA = 4) and zero hydrogen‑bond donor sites (HBD = 0), as computed by Cactvs 3.4.8.24 and deposited in PubChem [1][2]. The rotatable bond count is also identical at five for both compounds. This means that despite the 34.5 Da mass difference and reduced lipophilicity, the core hydrogen‑bonding pharmacophore of the triazolopyridinone‑phenylpiperazine scaffold is conserved. The chlorine atom in trazodone contributes to halogen bonding and steric bulk but does not alter the formal H‑bond donor/acceptor count. Therefore, differential binding at protein targets – if any – would arise from steric, hydrophobic, or halogen‑bonding effects rather than from changes in canonical hydrogen‑bonding capacity.

Pharmacophore modeling Hydrogen bonding Structure‑activity relationship Molecular recognition

Dechloro Trazodone: Application Scenarios


Compendial Method Validation for ANDA Submission

Pharmaceutical quality control laboratories procuring Dechloro Trazodone as a characterized EP Impurity B / USP Deschloro Trazodone reference standard can directly implement the USP chromatographic purity method (NMT 0.4% for any single impurity) for ANDA submission [1]. The mass differential of 34.5 Da relative to trazodone and the reduced XLogP3 (2.2 vs. 2.42) ensure baseline chromatographic resolution under the compendial mobile phase conditions (0.5% trifluoroacetic acid / tetrahydrofuran / acetonitrile / methanol) [2]. This application is specifically relevant to generic drug manufacturers seeking FDA or EMA approval for trazodone hydrochloride products.

CYP2D6 Reactive Metabolite Screening and Phenotyping

Researchers conducting drug metabolism and safety assessment studies can use Dechloro Trazodone as a defined probe substrate for CYP2D6‑mediated bioactivation pathways, as established by Wen et al. (2008) who detected the glutathione adduct M6 in human liver microsomes [3]. Unlike trazodone, which is metabolized primarily by CYP3A4, Dechloro Trazodone enables selective investigation of CYP2D6‑dependent ipso‑substitution mechanisms without interference from the CYP3A4 pathway. This makes it a valuable tool compound for reaction phenotyping and for assessing CYP2D6 polymorphism effects on reactive metabolite formation.

m-CPP-Free Pharmacological Probe for SARI Studies

For in vitro and in vivo studies requiring interrogation of serotonin receptor antagonist and reuptake inhibitor (SARI) pharmacology without the confounding influence of the active metabolite m‑CPP, Dechloro Trazodone is structurally incapable of generating m‑CPP due to the absence of the 3‑chloro substituent [4]. This contrasts with trazodone, nefazodone, and etoperidone, all of which produce m‑CPP as a circulating metabolite with independent serotonergic activity [5]. The conservation of the hydrogen‑bond pharmacophore (HBA = 4, rotatable bonds = 5) [6] suggests that Dechloro Trazodone retains core molecular recognition features while eliminating the metabolite‑related pharmacological noise, making it suitable for target‑engagement studies where the parent scaffold's intrinsic pharmacology is the sole variable of interest.

Halogen-Dependent SAR Studies

Medicinal chemistry programs investigating the contribution of the chlorine substituent to trazodone's polypharmacology can employ Dechloro Trazodone as the direct des‑chloro comparator. The matched molecular pair (Cl→H) provides a clean structural perturbation: identical hydrogen‑bond donor/acceptor counts, rotatable bonds, and topological polar surface area (45.78 Ų), with differences confined to mass (+34.5 Da for the chloro analog), lipophilicity (ΔXLogP3 ≥ 0.22), and halogen‑bonding potential [2][6]. This enables attribution of any differential receptor binding, functional activity, or ADME property specifically to the chlorine atom, a level of interpretive precision that comparisons across different chemical series cannot achieve.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dechloro Trazodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.